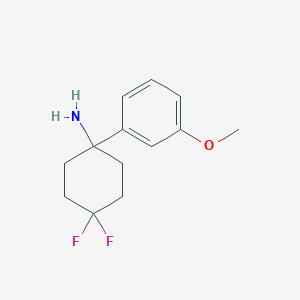

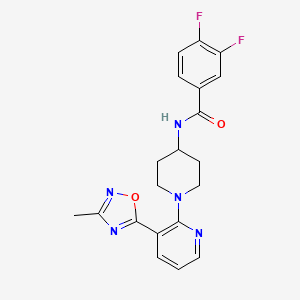

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2,4,6-trimethoxyphenyl)methanethiol” is related to the requested compound . It has a molecular formula of C10H14O3S, an average mass of 214.281 Da, and a monoisotopic mass of 214.066360 Da .

Synthesis Analysis

Arynes can be generated by deprotonation of an arene and elimination of an “onium” leaving group. This process is mild, efficient, and broad in scope. It is achieved by using aryl (TMP)iodonium salts (TMP = 2,4,6-trimethoxyphenyl) as the aryne precursor and potassium phosphate as the base .Molecular Structure Analysis

The molecular structure of a related compound, “2,4,6-Trimethoxyphenyl acetate”, has a molecular formula of CHO, an average mass of 226.226 Da, and a monoisotopic mass of 226.084122 Da .Chemical Reactions Analysis

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a large triaryl organophosphine whose strong Lewis-basic properties make it useful as an organocatalyst for several types of chemical reactions . It can remove the trimethylsilyl group from ketene silyl acetals (the enol ether of esters) to give enolates that can then act as strong nucleophiles .Physical And Chemical Properties Analysis

The related compound “(2,4,6-trimethoxyphenyl)methanethiol” has a density of 1.1±0.1 g/cm3, a boiling point of 325.8±37.0 °C at 760 mmHg, and a flash point of 150.8±26.5 °C .科学的研究の応用

Reactivity and Synthesis

Reactivity with Hydrazines

6-(nitrophenyl or trimethoxyphenyl)-4-tert-butyldimethylsiloxy-1,2,3,6-tetrahydropyridine derivatives react with hydrazines under acidic conditions, producing hydrazones, pyrazolines, or pyridazinones. The structure of the products depends on the reaction conditions and variations in the substituents of the tetrahydropyridine ring (Figueroa et al., 2006).

Potential Anti-Inflammatory Synthesis

Synthesizing N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines involves reacting 1-chloro-2,4-dinitrobenzene with substituted pyridines, which have shown potential analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic activities (Rao et al., 1995).

Pharmacological and Chemical Properties

Pharmacological Characteristics

Tetrahydropyridine (THP) moiety is part of many biologically active systems. Research on THP derivatives has led to promising drug candidates, and their synthesis and pharmacological properties are of significant interest. Many THP derivatives are under clinical study for their varied pharmacological effects (Mateeva et al., 2005).

Crystal and Molecular Structures

Studies on the crystal and molecular structures of derivatives like 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine contribute to understanding the physical and chemical properties of such compounds. Their crystal structures provide insights into their potential applications in various fields (Iwasaki et al., 1987).

Antibacterial Properties

Dihydropyrimidine derivatives based on 2,4,6-trimetoxybenzaldehyde have been synthesized and studied for their antibacterial properties against various bacteria, showcasing the potential of such compounds in medicinal chemistry and drug development (Huseynzada et al., 2021).

作用機序

Target of Action

The primary target of 4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine, also known as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), is the electron-deficient multiple bond in a molecule . TTMPP is a strong Lewis base and acts as an organocatalyst . It competes with phosphazene bases in catalyzing oxa-Michael reactions .

Mode of Action

TTMPP operates through a mechanism known as nucleophilic phosphine catalysis . This involves the conjugate addition of the electron-rich TTMPP to an electron-deficient multiple bond, forming an energetically disfavored zwitterionic species . This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both .

Biochemical Pathways

The primary biochemical pathway affected by TTMPP is the oxa-Michael reaction . This reaction is used in the synthesis of various organic compounds. TTMPP catalyzes the oxa-Michael polymerization of diacrylates and diols .

Pharmacokinetics

Its activity is known to be more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents .

Result of Action

The result of TTMPP’s action is the formation of new compounds through the oxa-Michael reaction . It has been shown to have a significant superiority over other arylphosphine-based Lewis bases .

Action Environment

The action of TTMPP is influenced by environmental factors such as the concentration of the reactants and the type of solvent used . Its activity is distinctly more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution .

将来の方向性

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) shows significant superiority over other arylphosphine based Lewis bases and a similar activity to P2-tBu under highly concentrated, quasi solvent free conditions . It is the first Lewis base capable of catalysing the oxa-Michael polymerisation of diacrylates and diols . This suggests potential future directions for research and application in catalysis.

特性

IUPAC Name |

4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-16-11-8-12(17-2)14(13(9-11)18-3)10-4-6-15-7-5-10/h4,8-9,15H,5-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPGTKHRGMLAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C2=CCNCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)

![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)

![Diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2818452.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)

![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)

![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)